molecular formula C14H21NO3S B1185602 N-allyl-4-(pentyloxy)benzenesulfonamide

N-allyl-4-(pentyloxy)benzenesulfonamide

Cat. No.: B1185602
M. Wt: 283.386
InChI Key: YETHYQOPJZHXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(pentyloxy)benzenesulfonamide is a sulfonamide derivative characterized by an allyl group attached to the sulfonamide nitrogen and a pentyloxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₂₁NO₃S, with a molar mass of 283.39 g/mol.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.386

IUPAC Name

4-pentoxy-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-3-5-6-12-18-13-7-9-14(10-8-13)19(16,17)15-11-4-2/h4,7-10,15H,2-3,5-6,11-12H2,1H3

InChI Key

YETHYQOPJZHXBV-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Physicochemical Properties

  • N-allyl-N-benzyl-4-methylbenzenesulfonamide exhibits intermolecular interactions such as C–H⋯N hydrogen bonds and C–H⋯π contacts, with bond lengths ranging from 1.76–2.56 Å and bond angles of 105–123° (Tables 2–5, ) .
  • 4-Methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide (C₂₄H₃₃NO₂S, 399.59 g/mol) demonstrates how bulkier substituents like pentylcyclohexyl increase molecular weight and steric effects compared to pentyloxy .

N-allyl-4-(pentyloxy)benzenesulfonamide’s smaller size (283.39 g/mol) may favor solubility over bulkier analogs, though crystallographic data for direct comparison are absent.

Data Tables

Table 1: Key Properties of Sulfonamide Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Biological Activity
This compound Allyl, pentyloxy C₁₄H₂₁NO₃S 283.39 Hypothesized PPARγ modulation
N-allyl-N-benzyl-4-methylbenzenesulfonamide Allyl, benzyl, methyl C₁₇H₁₉NO₂S 309.40 γ-Secretase inhibition
4-Methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide Methyl, pentylcyclohexyl C₂₄H₃₃NO₂S 399.59 Not reported (structural analog)
Compound 6 Quinolin-3-yloxy, chloro Not specified PPARγ ligand (GS: 78.09)
Compound 7 Quinolin-3-yloxy, chloro Not specified PPARγ ligand (GS: 87.26)

Table 2: Binding Parameters of PPARγ Ligands ()

Compound Gold Score (GS) Hydrogen Bonding Score
6 78.09 6.11
7 87.26 7.42

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